

Glyoxal as a Fixative for Histology and Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: Glyoxal bisulfite

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Introduction

Glyoxal, a small dialdehyde, is emerging as a significant alternative to formaldehyde (formalin) for fixation in histology, immunohistochemistry (IHC), and other microscopy-based applications. Its reduced toxicity, rapid fixation speed, and superior preservation of certain cellular components, particularly nucleic acids, make it an attractive option for a variety of research and diagnostic procedures. This document provides detailed application notes, comparative data, and experimental protocols for the use of glyoxal as a fixative.

Advantages and Disadvantages of Glyoxal Fixation

Glyoxal offers several key advantages over traditional formalin fixation. It penetrates tissues faster and is reported to provide better preservation of cellular morphology in some cases.^{[1][2]} For immunohistochemistry, glyoxal fixation can lead to enhanced antigenicity for many targets, often resulting in brighter immunofluorescence signals.^{[1][2]} A significant benefit of glyoxal is its superior preservation of RNA, as it does not form stable cross-links between RNA and proteins, facilitating the extraction of higher quality RNA for downstream applications like single-cell RNA sequencing.^{[3][4][5]} Furthermore, glyoxal is less toxic than formaldehyde, reducing hazardous vapor exposure in the laboratory.^{[5][6]}

However, there are also some disadvantages to consider. Tissues fixed in glyoxal can be more fragile and softer than those fixed in formalin.^[1] Certain special stains, particularly those

employing silver impregnation methods for detecting microorganisms like *Helicobacter pylori*, are known to be incompatible with glyoxal fixation.^{[6][7]} Additionally, the eosinophilia of tissues can be reduced due to glyoxal's reaction with arginine residues.^[8]

Comparative Data: Glyoxal vs. Formalin

While extensive quantitative comparisons are still emerging, available data and qualitative observations provide a basis for choosing the appropriate fixative.

Parameter	Glyoxal	Formalin (NBF)	Citation
Fixation Speed	Faster penetration and cross-linking	Slower	[1][2]
Toxicity	Lower, less vapor exposure	Higher, known carcinogen	[5][6]
Tissue Hardness	Softer, can be fragile	Firmer	[1]
Morphology	Generally good to excellent preservation of cellular detail	Gold standard, excellent preservation	[9][10]
Immunohistochemistry (IHC)	Often enhanced signal intensity for many antigens; may unmask epitopes	Can mask epitopes, often requiring antigen retrieval	[1][2]
Special Stains	Compatible with most, but fails with some silver stains	Compatible with a wide range of special stains	[6][7]
Nucleic Acid Preservation	Superior for RNA extraction; does not cross-link RNA to protein	Can damage RNA and form extensive cross-links, complicating extraction	[3][4][5]
Histomorphometry	No significant difference in measured parameters (skin thickness, cell area, etc.)	No significant difference in measured parameters	[9][11]

Experimental Protocols

Protocol 1: Glyoxal Fixation of Cultured Cells for Immunocytochemistry (ICC)

This protocol is adapted for the immunocytochemical analysis of cells grown on coverslips.

Materials:

- Phosphate Buffered Saline (PBS), pH 7.4
- Fixation Buffer: 3% glyoxal, 0.8% acetic acid, 20% ethanol in ddH₂O. Adjust pH to 4-5.[12]
- Quenching Buffer: 100 mM NH₄Cl in PBS.[12]
- Blocking Buffer: 10% normal serum (from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS.[12]
- Incubation Buffer: 5% normal serum and 0.1% Triton X-100 in PBS.[12]
- Primary and secondary antibodies
- Mounting medium (e.g., with DAPI)

Procedure:

- Briefly wash the cells with PBS.
- Fix the cells with the Fixation Buffer for 60 minutes at room temperature.[12]
- Quench the fixation reaction by incubating with Quenching Buffer for 30 minutes.[12]
- Wash the cells three times with PBS for 10 minutes each.
- Incubate with Blocking Buffer for 15 minutes.[12]
- Incubate with the primary antibody, diluted in Incubation Buffer, for 2 hours at room temperature.[12]
- Wash the cells three times with PBS for 10 minutes each.
- Incubate with the secondary antibody, diluted in Incubation Buffer, for 1 hour at room temperature. Protect from light if using fluorescent secondary antibodies.[12]
- Wash the cells three times with PBS for 10 minutes each.

- Mount the coverslips onto microscope slides using a suitable mounting medium.

Protocol 2: Glyoxal Fixation of Tissues for Immunohistochemistry (IHC)

This protocol is suitable for preparing tissue sections for IHC.

Materials:

- Cold 0.9% saline with 17 U/ml Heparin
- Fixation Buffer A: 3% glyoxal, 0.8% acetic acid, 20% ethanol in ddH₂O, pH 4.2-4.4.[\[13\]](#)
- Fixation Buffer B: 9% glyoxal, 8% acetic acid in ddH₂O, pH 4.2-4.4.[\[13\]](#)
- 30% sucrose in PBS, pH 7.4
- Cryoprotectant buffer (optional, for long-term storage): 25% glycerol, 25% ethylene glycol, 50% PBS pH 7.4.[\[13\]](#)

Procedure:

- Perfuse the animal transcardially with 30-50 ml of cold 0.9% saline containing heparin until the tissue is cleared of blood.[\[13\]](#)
- Dissect the tissue of interest and postfix it by immersion in either Fixation Buffer A or B at 4°C for 2-14 days.[\[13\]](#) Fixation Buffer B may be optimal for certain critical antigens.[\[13\]](#)
- Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C for 1-3 days, or until the tissue sinks.[\[13\]](#)
- Freeze the tissue on dry ice and store at -80°C until sectioning.[\[13\]](#)
- Cut tissue sections (10-20 µm) using a cryostat and mount them on slides.[\[13\]](#)
- Dry the sections for 30 minutes at 57°C and store at -20°C until staining.[\[13\]](#)
- Proceed with a standard IHC staining protocol.

Protocol 3: Hematoxylin and Eosin (H&E) Staining of Glyoxal-Fixed Tissues

This is a general H&E staining protocol that can be used with glyoxal-fixed, paraffin-embedded tissue sections. Minor adjustments to staining times may be necessary to achieve optimal results.

Materials:

- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Hematoxylin (e.g., Mayer's or Harris's)
- Acid-alcohol (e.g., 1% HCl in 70% ethanol)
- Bluing reagent (e.g., Scott's Tap Water Substitute)
- Eosin Y solution
- Permanent mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 5-10 minutes (repeat with fresh xylene).[\[14\]](#)
 - Immerse in 100% ethanol for 3-5 minutes (repeat with fresh ethanol).[\[14\]](#)
 - Immerse in 95% ethanol for 3 minutes.[\[14\]](#)
 - Immerse in 70% ethanol for 3 minutes.[\[14\]](#)
 - Rinse gently in running tap water for 5 minutes.[\[14\]](#)
- Hematoxylin Staining:

- Immerse slides in filtered hematoxylin for 3-5 minutes.[\[14\]](#)
- Rinse in tap water.
- Differentiate by briefly dipping in acid-alcohol for 1-3 seconds.[\[14\]](#)
- Immediately rinse in tap water.
- Immerse in a bluing reagent for 10-60 seconds.[\[14\]](#)
- Rinse thoroughly in tap water for 1-5 minutes.[\[14\]](#)
- Eosin Staining:
 - Immerse slides in Eosin Y solution for 30 seconds to 2 minutes.[\[14\]](#)
- Dehydration, Clearing, and Mounting:
 - Immerse in 95% ethanol for 2-3 minutes (repeat).[\[14\]](#)
 - Immerse in 100% ethanol for 2-3 minutes (repeat with fresh ethanol).[\[14\]](#)
 - Immerse in xylene for 5 minutes (repeat with fresh xylene).[\[14\]](#)
 - Apply a drop of permanent mounting medium and coverslip.

Protocol 4: RNA Extraction from Glyoxal-Fixed Cells

This protocol is designed for extracting high-quality RNA from cells fixed with glyoxal, for example, prior to single-cell RNA sequencing.

Materials:

- Single-cell suspension in ice-cold PBS
- Fixation Buffer: 3% glyoxal in a suitable buffer, pH adjusted to 4.0.[\[15\]](#)
- Ice-cold PBS

- RNA extraction kit (e.g., TRI Reagent or column-based kits)

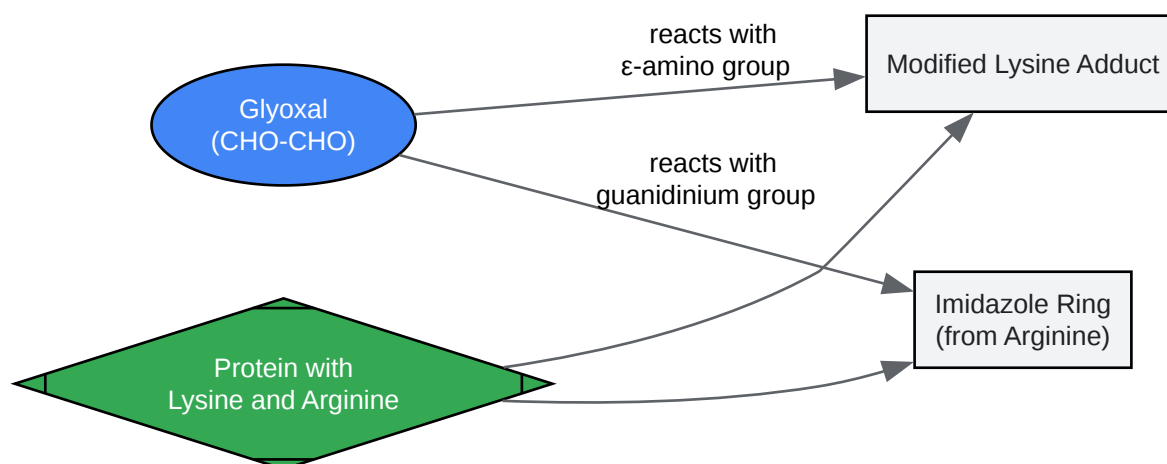
Procedure:

- Cell Preparation: Start with a well-dispersed single-cell suspension in ice-cold PBS.
- Fixation:
 - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[15]
 - Discard the supernatant and resuspend the cell pellet in 1 mL of freshly prepared 3% glyoxal mix (pH 4).[15]
 - Incubate on ice for 1 hour.[15]
- Washing:
 - Add 10 mL of ice-cold PBS to the cell suspension.
 - Centrifuge at 300 x g for 5 minutes at 4°C.[15]
 - Discard the supernatant and repeat the wash step once more with 1 mL of ice-cold PBS. [15]
- RNA Extraction: Proceed with RNA extraction using a standard commercial kit according to the manufacturer's instructions.

Visualizations

Mechanism of Glyoxal Fixation

Glyoxal primarily reacts with the ϵ -amino group of lysine residues and the guanidinium group of arginine residues in proteins.[7][16] Its reaction with arginine is particularly notable as it forms a stable imidazole ring, which can alter the charge and immunoreactivity of the protein.[7]

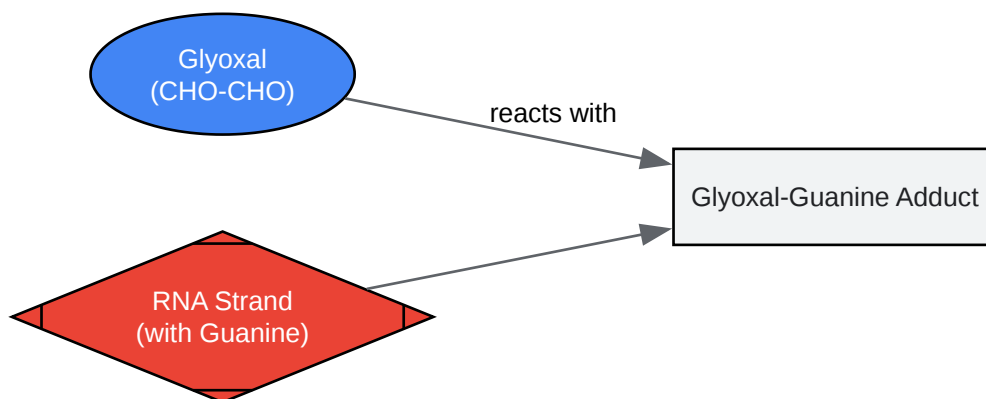


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Caption: Simplified reaction of glyoxal with lysine and arginine residues in proteins.

Glyoxal Interaction with RNA

Glyoxal reacts with guanine bases in RNA, forming a stable adduct. This reaction does not lead to the formation of RNA-protein cross-links, which is a key advantage for RNA preservation.^[1]
^[17]

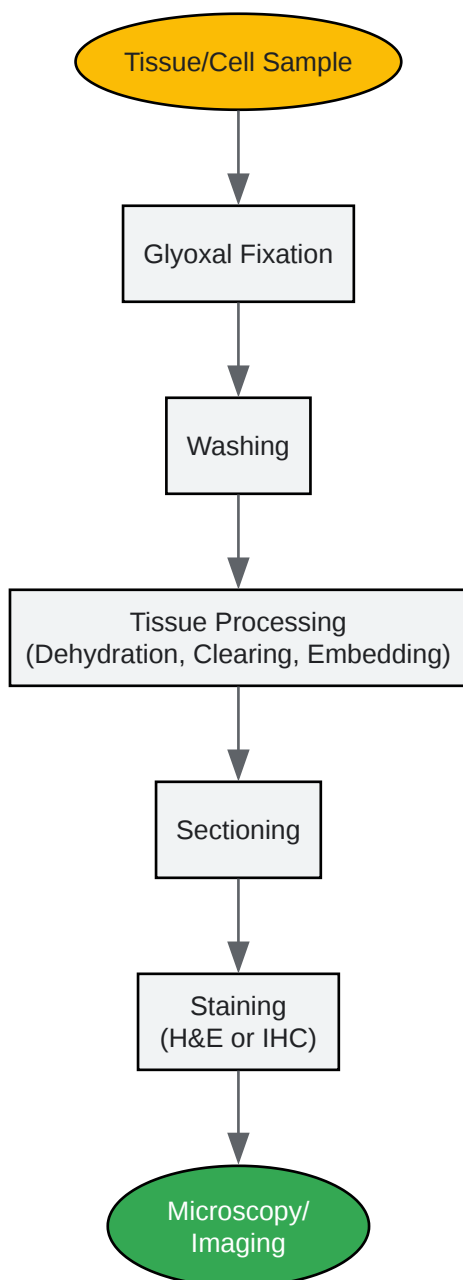


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Caption: Reaction of glyoxal with a guanine base in an RNA strand.

General Experimental Workflow for Glyoxal Fixation and Staining

The following diagram illustrates a typical workflow for tissue fixation with glyoxal followed by histological or immunohistochemical staining.



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Caption: General experimental workflow for glyoxal fixation and subsequent staining.

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